
N,N',N'',N''',N'''',N'''''-(Benzene-1,2,3,4,5,6-hexayl)hexanonanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’,N’‘,N’‘’,N’‘’‘,N’‘’‘’-(Benzene-1,2,3,4,5,6-hexayl)hexanonanamide is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with six amide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’,N’‘,N’‘’,N’‘’‘,N’‘’‘’-(Benzene-1,2,3,4,5,6-hexayl)hexanonanamide typically involves the reaction of benzene-1,2,3,4,5,6-hexacarboxylic acid with hexylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bonds.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’,N’‘,N’‘’,N’‘’‘,N’‘’‘’-(Benzene-1,2,3,4,5,6-hexayl)hexanonanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amide groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted amides or esters.
Applications De Recherche Scientifique
N,N’,N’‘,N’‘’,N’‘’‘,N’‘’‘’-(Benzene-1,2,3,4,5,6-hexayl)hexanonanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in therapeutic agents.
Industry: Utilized in the production of advanced materials such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of N,N’,N’‘,N’‘’,N’‘’‘,N’‘’‘’-(Benzene-1,2,3,4,5,6-hexayl)hexanonanamide involves its interaction with specific molecular targets. The compound can bind to proteins or nucleic acids, affecting their function. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’,N’‘,N’‘’,N’‘’‘,N’‘’‘’-(Benzene-1,2,3,4,5,6-hexayl)hexanoic acid
- N,N’,N’‘,N’‘’,N’‘’‘,N’‘’‘’-(Benzene-1,2,3,4,5,6-hexayl)hexanamine
Uniqueness
N,N’,N’‘,N’‘’,N’‘’‘,N’‘’‘’-(Benzene-1,2,3,4,5,6-hexayl)hexanonanamide is unique due to its multiple amide groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
113841-05-7 |
|---|---|
Formule moléculaire |
C60H108N6O6 |
Poids moléculaire |
1009.5 g/mol |
Nom IUPAC |
N-[2,3,4,5,6-pentakis(nonanoylamino)phenyl]nonanamide |
InChI |
InChI=1S/C60H108N6O6/c1-7-13-19-25-31-37-43-49(67)61-55-56(62-50(68)44-38-32-26-20-14-8-2)58(64-52(70)46-40-34-28-22-16-10-4)60(66-54(72)48-42-36-30-24-18-12-6)59(65-53(71)47-41-35-29-23-17-11-5)57(55)63-51(69)45-39-33-27-21-15-9-3/h7-48H2,1-6H3,(H,61,67)(H,62,68)(H,63,69)(H,64,70)(H,65,71)(H,66,72) |
Clé InChI |
BCKBIKFNWHXALH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(=O)NC1=C(C(=C(C(=C1NC(=O)CCCCCCCC)NC(=O)CCCCCCCC)NC(=O)CCCCCCCC)NC(=O)CCCCCCCC)NC(=O)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



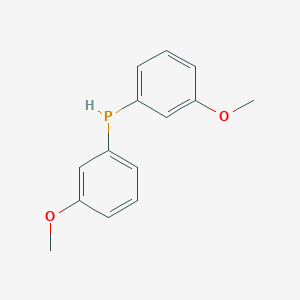
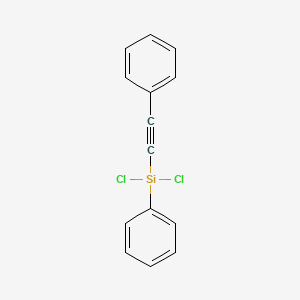
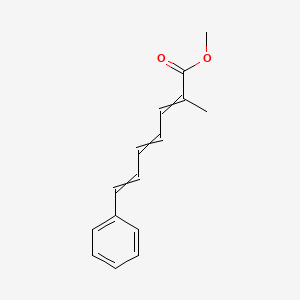
![1,3-Dioxolane, 4-[(2-chloroethoxy)methyl]-2-(trichloromethyl)-](/img/structure/B14297388.png)
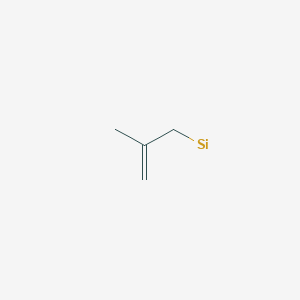


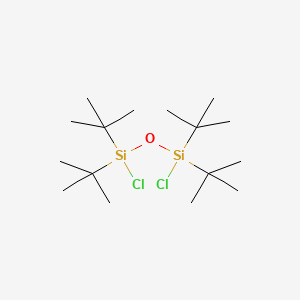
![4-{(E)-[(Furan-2-yl)(2-phenylhydrazinylidene)methyl]diazenyl}benzoic acid](/img/structure/B14297423.png)
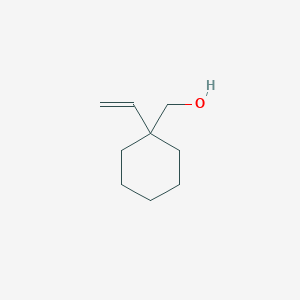
![Benzene, 1,1'-[nonylidenebis(thio)]bis-](/img/structure/B14297431.png)

![2-[(2-Phenylethenyl)sulfanyl]thiophene](/img/structure/B14297441.png)
